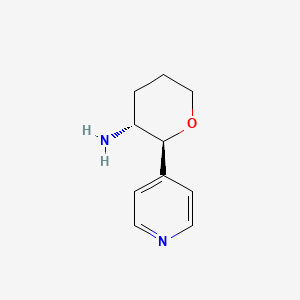
(2S,3R)-2-Pyridin-4-yloxan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S,3R)-2-Pyridin-4-yloxan-3-amine” is a chiral compound. The (2S,3R) designation indicates the absolute configuration of the molecule . Chiral compounds have a specific orientation in space and cannot be superimposed on their mirror images .
Molecular Structure Analysis
The molecular structure of “this compound” would be determined by the arrangement of its atoms in space, which is indicated by the (2S,3R) designation . The rules for assigning an R/S designation to a chiral center involve assigning priorities to the four substituents, with #1 being the highest priority and #4 the lowest. Priorities are based on the atomic number .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on its functional groups. Chiral compounds can undergo a variety of reactions, including those that preserve chirality and those that do not .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its molecular structure. For example, similar compounds have been described as white to light yellow crystalline solids .Scientific Research Applications
Coordination Chemistry and Ligand Design
Compounds with structural features akin to "(2S,3R)-2-Pyridin-4-yloxan-3-amine" have been extensively studied for their potential in forming stable metal complexes, which are crucial in catalysis, material science, and medicinal chemistry. For instance, the synthesis of new ligands constituted of a tris(2-aminoethyl)amine moiety linked to the 2,6 positions of a pyridine spacer, demonstrates the significance of such compounds in designing flexible and efficient chelators for metal ions (Blasco et al., 2010).
Synthesis Methodologies
These compounds are pivotal in developing novel synthetic routes for creating complex molecular architectures. For example, the development of a practical, efficient, and stereoselective process for the preparation of key intermediates in pharmaceutical synthesis showcases the utility of pyridin-4-yloxan-3-amine derivatives in synthetic organic chemistry (Fleck et al., 2003).
Structural and Electronic Properties
The study of compounds containing pyridin-4-yloxan-3-amine units has also contributed to a deeper understanding of molecular structures and tautomerism. Quantum chemical analyses of similar compounds have revealed insights into isomeric structures, electron distribution, and the presence of divalent nitrogen character, enriching the knowledge base of heterocyclic chemistry (Bhatia et al., 2013).
Catalysis and Polymerization
Additionally, these compounds find applications in catalysis, where they serve as ligands facilitating various chemical transformations. For instance, the use of aminopyridinato complexes of group 10 metals as catalysts for arylation and polymerization reactions underlines the versatility of pyridin-4-yloxan-3-amine derivatives in catalytic processes (Deeken et al., 2006).
Mechanism of Action
Mode of Action
The mode of action of (2S,3R)-2-Pyridin-4-yloxan-3-amine Given its chemical structure, it is possible that it interacts with its targets through a variety of mechanisms, potentially including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
The biochemical pathways affected by This compound are currently unknown. The compound’s potential to interact with a variety of biological targets suggests that it could influence multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetics of This compound These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Action Environment
The action of This compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interactions with its targets .
Safety and Hazards
properties
IUPAC Name |
(2S,3R)-2-pyridin-4-yloxan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-2-1-7-13-10(9)8-3-5-12-6-4-8/h3-6,9-10H,1-2,7,11H2/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFJJELKYFVCQU-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](OC1)C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2709193.png)
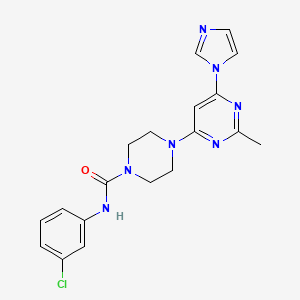
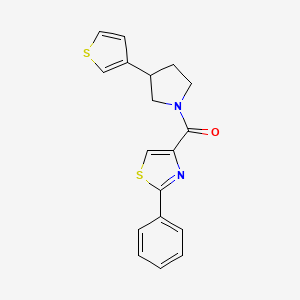
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2709197.png)


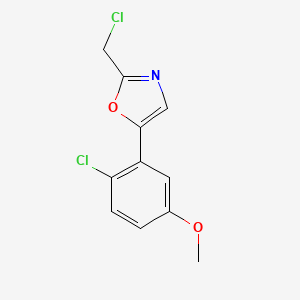
![1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B2709208.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2709209.png)
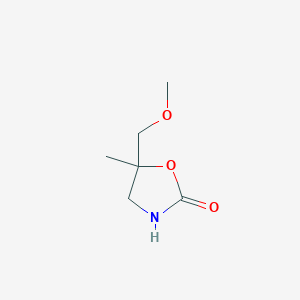
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl-(4-prop-2-ynyl-1,4-diazepan-1-yl)methanone](/img/structure/B2709213.png)
![3-(tert-butyl)-7-ethyl-1-isopropyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2709214.png)
![N~4~-(3,4-dimethylphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2709215.png)
